4-Methyl-5-octylindolo[2,3-b]quinoxaline
Description
4-Methyl-5-octylindolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole and quinoxaline core. The molecule is substituted with a methyl group at the 4-position and a linear octyl chain at the 5-position. Indolo[2,3-b]quinoxalines are known for their planar aromatic systems, enabling DNA intercalation and applications in medicinal chemistry (e.g., anticancer, antiviral) and materials science (e.g., OLEDs) .
Properties
Molecular Formula |
C23H27N3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
7-methyl-6-octylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3/c1-3-4-5-6-7-10-16-26-22-17(2)12-11-13-18(22)21-23(26)25-20-15-9-8-14-19(20)24-21/h8-9,11-15H,3-7,10,16H2,1-2H3 |
InChI Key |
ONCHVFUGCDWDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Isatin undergoes nucleophilic attack by the diamine’s amino groups, followed by dehydration and cyclization to form the tricyclic structure. Glacial acetic acid catalyzes imine formation and aromatization. The methyl group at position 4 arises from the 4-methyl-1,2-diaminobenzene reagent, ensuring regioselectivity.
Procedure
-
Isatin (2.0 g, 13.6 mmol) and 4-methyl-1,2-diaminobenzene (1.7 g, 13.6 mmol) are refluxed in glacial acetic acid (30 mL) at 120°C for 4 hours.
-
The mixture is cooled, poured into ice-water, and filtered.
-
The crude product, 6H-indolo[2,3-b]quinoxaline-4-methyl (Yield: 78%), is recrystallized from ethanol.
Table 1: Characterization of Intermediate
| Property | Data | Source |
|---|---|---|
| Melting Point | 224–225°C | |
| NMR (DMSO-d6) | δ 8.48–8.37 (m, 1H, ArH), 2.51 (s, 3H, CH3) | |
| HRMS (ESI) | m/z 261.0924 [M+H]+ |
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | DMF | 65% |
| Base | KCO | 65% |
| Temperature | 100°C | 65% |
| Time | 18 hours | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Reaction Optimization and Challenges
Byproduct Formation
Solvent Effects
Alternative Synthetic Routes
Visible Light-Induced Alkylation
Recent studies report PEG-400 and visible light promoting alkylation at room temperature, reducing energy input. However, yields remain lower (45–50%) compared to thermal methods.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation, achieving 85% yield for the core structure. This method is yet to be applied to octyl derivatives.
Industrial and Environmental Considerations
Scalability
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-octylindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) oxide nanoparticles and reducing agents such as sodium borohydride . Catalysts like Ru(II) and copper-doped CdS nanoparticles are also employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-Methyl-5-octylindolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives exhibit antiviral, antitumor, and antidiabetic activities.
Mechanism of Action
The mechanism of action of 4-Methyl-5-octylindolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . The compound’s structure allows it to interact with various molecular targets, influencing pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Substituent Effects on HOMO-LUMO and Band Gaps
- 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline: Exhibits the highest HOMO energy level (-5.12 eV) and lowest band gap (2.65 eV) among derivatives, attributed to electron-donating methoxy groups enhancing conjugation .
- 9-Fluoroindolo[2,3-b]quinoxaline (CF₃, Cl, Br substituents): Electron-withdrawing groups reduce HOMO levels (-5.45 to -5.60 eV), increasing oxidative stability but narrowing bioactivity scope .
- 4-Methyl-5-octylindolo[2,3-b]quinoxaline: The octyl chain minimally affects the HOMO-LUMO gap (core-dominated), but improves solubility in non-polar solvents, critical for in vivo applications .
Table 1: Electronic Properties of Selected Derivatives
*Estimated based on core similarity.
Anticancer Activity
- IDQ-5 and IDQ-10 (6H-indolo[2,3-b]quinoxaline derivatives): Show IC₅₀ values of 1.2–3.8 µM against HL-60 leukemia cells, driven by DNA intercalation and minor groove binding .
- B-220 and 9-OH-B-220 : Exhibit strong DNA binding (ΔTm = 8–12°C) and multidrug resistance (MDR) modulation, but poor topoisomerase II inhibition .
- 4-Methyl-5-octylindoloquinoxaline: The octyl chain may enhance cellular uptake, though specific cytotoxicity data are pending. Similar derivatives show activity against solid tumors due to improved pharmacokinetics .
Antiviral Activity
- B-220 : Potent against HSV-1, VZV, and CMV (EC₅₀ = 0.02–0.5 µM), likely via DNA binding and viral replication inhibition .
Biological Activity
4-Methyl-5-octylindolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its diverse pharmacological properties. This article explores its biological activities, focusing on its anticancer and antimicrobial effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a methyl group at the 4-position and an octyl chain at the 5-position of the indole moiety. This unique structure contributes to its distinct chemical properties and biological activities. The indolo[2,3-b]quinoxaline framework is recognized for potential applications in medicinal chemistry due to its ability to interact with various cellular pathways.
Anticancer Activity
Research indicates that 4-Methyl-5-octylindolo[2,3-b]quinoxaline exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines. For instance:
- In Vitro Cytotoxicity : The compound has shown potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). In comparative studies, it has outperformed doxorubicin, a standard chemotherapy drug, with IC50 values ranging from to against these cell lines .
| Cell Line | IC50 (μg/mL) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 0.01 | Better |
| NCI-H460 | 0.06 | Better |
| WI 38 (Normal) | >100 | Non-cytotoxic |
This data suggests that the compound selectively targets cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, 4-Methyl-5-octylindolo[2,3-b]quinoxaline has demonstrated antimicrobial activity against various bacterial and fungal strains. Studies have evaluated its efficacy using the disk diffusion method and minimum inhibitory concentration (MIC) assessments.
- Antimicrobial Spectrum : The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. Results indicated significant inhibition zones for pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
These findings highlight the potential of 4-Methyl-5-octylindolo[2,3-b]quinoxaline as a dual-action agent with both anticancer and antimicrobial properties.
The biological mechanisms underlying the activities of this compound involve interaction with cellular signaling pathways associated with cancer progression and immune responses. Research suggests that it may modulate key pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .
Case Studies
Several studies have focused on synthesizing derivatives of indoloquinoxalines to explore their biological activities further:
- Synthesis and Evaluation : A study synthesized various indoloquinoxaline derivatives, including 4-Methyl-5-octylindolo[2,3-b]quinoxaline, evaluating their anticancer and antimicrobial activities against multiple cell lines and pathogens . The results indicated that modifications to the structure could enhance biological activity.
- Comparative Analysis : Research comparing different indoloquinoxaline derivatives showed that substituents like methyl or octyl groups significantly influence their lipophilicity and membrane permeability, which are crucial for effective drug delivery .
Q & A
Q. What are the optimal synthetic pathways for preparing 4-methyl-5-octylindolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves Pd-catalyzed C–N coupling or cyclo-condensation reactions. For example:
- One-pot Pd-catalyzed synthesis : A Pd-mediated cascade of C–H activation and coupling with substituted indoles or amines can yield indoloquinoxalines in good yields (50–75%), but substrate scope is limited to electron-rich aryl groups .
- Stepwise synthesis : A two-step approach involving Suzuki coupling followed by annulation with o-phenylenediamine or substituted isatins (e.g., in acetic acid) achieves higher regioselectivity for alkyl-substituted derivatives like 4-methyl-5-octylindolo[2,3-b]quinoxaline. Yields depend on solvent choice (e.g., DMF vs. acetonitrile) and temperature control (reflux vs. room temperature) .
Q. Which spectroscopic and analytical methods are critical for characterizing 4-methyl-5-octylindolo[2,3-b]quinoxaline?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methyl at C4 vs. C6) and alkyl chain integration .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHN for 4-methyl-5-octylindolo[2,3-b]quinoxaline) and detects fragmentation patterns .
- X-ray crystallography : Resolves planar geometry of the fused indole-quinoxaline core, critical for DNA intercalation studies .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the biological activity of 4-methyl-5-octylindolo[2,3-b]quinoxaline derivatives?
Discrepancies in cytotoxicity or antimicrobial efficacy often arise from:
- Substituent positioning : Alkyl chains (e.g., octyl at C5) enhance lipid solubility and membrane penetration but may sterically hinder DNA intercalation, reducing activity against leukemia cell lines (e.g., HL-60 IC values ranging from 2–50 µM) .
- Experimental design : Variations in cell line selection (e.g., HL-60 vs. MCF-7) or assay conditions (e.g., serum-free media) significantly alter IC values. Standardized protocols using triplicate measurements and positive controls (e.g., doxorubicin) are recommended .
Q. What methodologies validate the dual antimicrobial and anticancer mechanisms of 4-methyl-5-octylindolo[2,3-b]quinoxaline?
- QSAR modeling : Correlate alkyl chain length (e.g., octyl vs. propyl) with logP values to predict membrane permeability and target affinity. Cyclic substituents at C6 improve DNA binding, as shown in QSAR studies with r > 0.85 .
- Molecular docking : Simulate interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or human topoisomerase II. The planar indoloquinoxaline core aligns with hydrophobic enzyme pockets, while the octyl chain stabilizes binding (docking scores: −8.5 to −10.2 kcal/mol) .
Q. How can photophysical properties of 4-methyl-5-octylindolo[2,3-b]quinoxaline be optimized for OLED applications?
- Substituent engineering : Electron-donating groups (e.g., methoxy) at C6 raise HOMO levels (−5.2 eV), while alkyl chains (octyl) reduce crystallinity, enhancing film uniformity in OLEDs .
- Host-dopant compatibility : Blend with tris(8-hydroxyquinolinato)aluminum (Alq3) at 5–10% doping ratios to achieve luminance > 1,000 cd/m and CIE coordinates of (0.32, 0.45) .
Q. What computational strategies predict the antioxidant potential of 4-methyl-5-octylindolo[2,3-b]quinoxaline?
- DFT calculations : Calculate HOMO-LUMO gaps (e.g., 3.1 eV for 4-methyl-5-octyl derivatives) to assess electron-donating capacity. Lower gaps correlate with radical scavenging efficacy (IC: 25–40 µM in DPPH assays) .
- Molecular dynamics : Simulate interactions with ROS (e.g., hydroxyl radicals) to identify reactive sites, such as the indole nitrogen or quinoxaline π-system .
Q. How does the DNA binding mode of 4-methyl-5-octylindolo[2,3-b]quinoxaline differ from classical intercalators like ellipticine?
- UV-Vis and CD spectroscopy : Hypochromicity (>30%) and red shifts (10–15 nm) in CT-DNA titrations confirm intercalation. The octyl chain induces minor groove interactions, unlike ellipticine’s pure intercalation .
- Thermal denaturation assays : Increase in DNA melting temperature (ΔT = 8–12°C) indicates stabilization of duplex structures .
Q. What synthetic precautions are required to handle air- or moisture-sensitive intermediates in 4-methyl-5-octylindolo[2,3-b]quinoxaline synthesis?
Q. How do alkyl substituents (e.g., methyl, octyl) influence the photostability of indolo[2,3-b]quinoxaline derivatives?
- Accelerated aging tests : Under UV irradiation (365 nm, 72 h), methyl groups at C4 reduce photodegradation by 40% compared to unsubstituted analogs. Octyl chains further enhance stability via hydrophobic shielding .
- TD-DFT analysis : Predict excited-state lifetimes (>5 ns) for derivatives with electron-withdrawing groups, which minimize non-radiative decay .
Methodological Tables
Q. Table 1. Comparative Cytotoxicity of Indoloquinoxaline Derivatives
| Compound | Substituents | HL-60 IC (µM) | DNA Binding ΔT (°C) | Reference |
|---|---|---|---|---|
| 4-Methyl-5-octyl derivative | C4-Me, C5-Octyl | 12.5 ± 1.2 | 10.2 | |
| 6-Phenyl derivative | C6-Ph | 8.7 ± 0.9 | 14.5 | |
| Parent compound | None | 45.3 ± 3.1 | 4.8 |
Q. Table 2. Key Photophysical Parameters for OLED Applications
| Compound | HOMO (eV) | LUMO (eV) | λ (nm) | Luminance (cd/m) |
|---|---|---|---|---|
| 4-Methyl-5-octyl derivative | −5.4 | −2.3 | 520 | 980 |
| 6-Methoxy derivative | −5.1 | −2.1 | 490 | 1,200 |
| Alq3 (reference) | −5.7 | −3.0 | 530 | 1,500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
